molecular formula C7H12N2 B1311751 2-(Piperidin-4-yl)acetonitrile CAS No. 202002-66-2

2-(Piperidin-4-yl)acetonitrile

Cat. No. B1311751
M. Wt: 124.18 g/mol
InChI Key: ZVTFIBQPABQXLK-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-yl)acetonitrile” is a compound with the CAS Number: 202002-66-2. It has a molecular weight of 124.19 and its IUPAC name is 4-piperidinylacetonitrile .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “2-(Piperidin-4-yl)acetonitrile” is represented by the linear formula C7H12N2 . The InChI Code for this compound is 1S/C7H12N2/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-3,5-6H2 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“2-(Piperidin-4-yl)acetonitrile” is a liquid under normal conditions . The compound has a boiling point of 240.9±15.0 °C and a density of 1.080±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Optically Active Compounds : 2-(Piperidin-4-yl)acetonitrile is used in synthesizing optically active compounds. For instance, it aids in producing optically active 4-hydroxyalk-2-enenitriles with good optical and chemical yields (Nolcami et al., 1986).

  • Tautomeric Equilibrium Studies : The compound plays a role in the study of tautomeric properties of certain chemicals. It helps in achieving a controlled shift in the tautomeric equilibrium of specific molecules upon protonation/deprotonation (Deneva et al., 2013).

Molecular Structure and Crystallography

  • Structural Characterization in Organometallic Chemistry : 2-(Piperidin-4-yl)acetonitrile is utilized in the structural characterization of molybdenum carbonyl complexes, offering insights into the electron-withdrawing effects of metal carbonyl fragments (Kom-Bei et al., 1993).

  • Crystallographic Analysis : The compound aids in crystallographic studies, for instance, in the analysis of (1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile, where its structure and interactions are explored (Manimekalai et al., 2008).

Chemical Synthesis and Reactions

  • Catalysis and Chemical Reactions : It is used in multicomponent chemical reactions and synthesis, such as in the preparation of highly functionalized piperidines (Shafiee et al., 2013).

  • Novel Compound Synthesis : 2-(Piperidin-4-yl)acetonitrile contributes to the synthesis of novel compounds, such as benzo[4,5]imidazo[1,2-a]pyridine derivatives (Goli-Garmroodi et al., 2015).

Medical and Biological Applications

  • Antimicrobial Activity : The compound has been used in the synthesis of heterocyclic compounds with potential antimicrobial activity, like novel tetrazole substituted piperidine derivatives (Elavarasan et al., 2014).

  • Antitumor Evaluation : It's involved in synthesizing compounds with antitumor properties, as seen in the study of 2-[aryl-(6′-hydroxy-4′,4′-dimethyl-2′-oxocyclohex-6′-enyl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-enone derivatives (Al-Omran et al., 2014).

  • Neurotransmission Studies : In research involving the cholinergic system and neurotransmission, it has been utilized for synthesizing precursors for PET studies (Carpinelli et al., 2006).

Analytical Chemistry

  • Analytical Method Development : 2-(Piperidin-4-yl)acetonitrile is used in the development of sensitive and selective analytical methods, like in the HPLC-DAD determination of specific compounds (Varynskyi et al., 2017).

Miscellaneous Applications

  • Cyanation Reactions : It serves as a CN source in Pd-catalyzed cyanation reactions, demonstrating versatility in organic synthesis (Ahmad & Shafiq, 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-4-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTFIBQPABQXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434032
Record name 2-(piperidin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yl)acetonitrile

CAS RN

202002-66-2
Record name 2-(piperidin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-4-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add trifluoroacetic acid (23 mL, 34.7 g, 304 mmol) to 4-cyanomethylpiperidine-1-carboxylic acid t-butyl ester (5.43 g, 24.21 mmol) in DCM (25 mL) and stir at room temperature for 18 hr. Remove the solvent in vacuo and dissolve in methanol (50 mL) and pour onto an SCX-2 column. Elute with 2 M ammonia in methanol and evaporate the eluent to give piperidin-4-ylacetonitrile as an oil which solidifies on standing (2.78 g, 92%). MS (m/z): 125.1 (M+1).
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
5.43 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Piperidin-4-yl)acetonitrile

Citations

For This Compound
5
Citations
W Chai, VD Wong, D Nepomuceno… - Bioorganic & medicinal …, 2013 - Elsevier
A series of small molecules with a piperidinyl core were synthesized and tested for binding affinity (IC 50 ) at human Neuropeptide YY 2 receptor. Various amide related analogs (ureas, …
Number of citations: 3 www.sciencedirect.com
E Forcellini, S Boutin, CA Lefebvre… - European Journal of …, 2018 - Elsevier
The ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) was recently shown to promote mineralization of the aortic valve, hence, its inhibition represents a significant target. …
Number of citations: 21 www.sciencedirect.com
A Meden, D Knez, N Malikowska-Racia… - European Journal of …, 2020 - Elsevier
A series of tryptophan-based selective nanomolar butyrylcholinesterase (BChE) inhibitors was designed and synthesized. Compounds were optimized in terms of potency, selectivity, …
Number of citations: 17 www.sciencedirect.com
A Aguilar, K Zheng, T Xu, S Xu, L Huang… - Journal of medicinal …, 2019 - ACS Publications
Inhibition of the menin-mixed lineage leukemia (MLL) protein–protein interaction is a promising new therapeutic strategy for the treatment of acute leukemia carrying MLL fusion (MLL …
Number of citations: 21 pubs.acs.org
J Powell, F Mota, D Steadman, C Soudy… - Journal of medicinal …, 2018 - ACS Publications
We report the design, synthesis, and biological evaluation of some potent small-molecule neuropilin-1 (NRP1) antagonists. NRP1 is implicated in the immune response to tumors, …
Number of citations: 67 pubs.acs.org

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